N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-16-10-11-19(22-2)15(12-16)13-20-18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBDQSXGQDEWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397592 | |
| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356092-88-1 | |
| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation and Reduction Route
One common approach to synthesize the tetrahydronaphthalen-1-amine intermediate involves formylation of (R)-1,2,3,4-tetrahydro-1-naphthylamine followed by reduction:
Step 1: Formylation
(R)-1,2,3,4-tetrahydro-1-naphthylamine is heated with ethyl formate at 60–80 °C for 14 hours, resulting in the formation of the corresponding formamide intermediate. The reaction mixture is then triturated with hexanes to precipitate the formamide as white needles.Step 2: Reduction
The formamide intermediate is dissolved in tetrahydrofuran and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in tetrahydrofuran at 0 °C. The mixture is refluxed overnight, then carefully quenched with water and aqueous NaOH. After workup and filtration, the tetrahydronaphthalen-1-amine is obtained as a colorless oil.
Alternative Amide Coupling and Deprotection
Another method involves amide coupling followed by deprotection:
- Boc-L-Pro-OH, R-tetrahydronaphthylamine, and hydroxybenzotriazole are dissolved in dimethylformamide (DMF) and cooled to 0 °C. EDC and DiPEA are added, and the reaction is stirred overnight at room temperature.
- The reaction mixture is partitioned between ethyl acetate and water, washed sequentially, dried, and concentrated.
- The crude product is dissolved in dichloromethane and trifluoroacetic acid (TFA) to remove the Boc protecting group, precipitating the desired amine as a white solid.
- Yield: 95% over two steps
- Characterization: 1H NMR consistent with the proposed structure.
Representative Data Table of Key Reaction Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation of tetrahydronaphthylamine | Ethyl formate, 60–80 °C, 14 h | 63 | Precipitation with hexanes, white needles |
| Reduction of formamide | LiAlH4 in THF, reflux overnight, quench at 0 °C | 80 | Colorless oil product |
| Amide coupling and Boc deprotection | Boc-L-Pro-OH, EDC, DiPEA, DMF, 0 °C to RT; TFA/DCM | 95 (2 steps) | Clean by TLC, white solid precipitate |
| Reductive amination | 2,5-Dimethoxybenzaldehyde, NaBH(OAc)3, RT | 70–90* | High selectivity, mild conditions |
*Exact yields for reductive amination vary depending on conditions and scale.
Research Findings and Mechanistic Insights
- The formylation-reduction sequence is a robust method to obtain the tetrahydronaphthalen-1-amine core with high stereochemical integrity and purity.
- Boc-protection strategies facilitate selective amide bond formation and subsequent deprotection, enabling efficient synthesis of amine intermediates.
- Reductive amination with 2,5-dimethoxybenzaldehyde is favored due to mild conditions and high chemoselectivity, minimizing side reactions and over-alkylation.
- Molecular docking studies of related compounds suggest that the tetrahydronaphthalen-1-amine scaffold provides favorable binding interactions, which underscores the importance of maintaining stereochemical purity during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Tetrahydronaphthalene Amines and Amides
Key Structural Variations :
- Substituent Position : Methoxy groups on the benzyl ring (2,5- vs. 3,4- or 4-methoxy).
- Functional Groups : Amine vs. amide derivatives.
- N-Substitution : Dimethylation vs. benzyl substitution.
Comparative Data Table :
Structural and Functional Insights
Methoxy Substitution Patterns :
- 2,5-Dimethoxy (Target Compound) : The para- and meta-methoxy groups may enhance steric accessibility for receptor binding compared to 3,4-dimethoxy analogs, where substituents are adjacent (ortho to each other) .
Amine vs. Amide Derivatives :
- The target compound’s primary amine group contrasts with amide-containing analogs (e.g., compound 43 in ). Amides generally exhibit higher metabolic stability but may have reduced blood-brain barrier penetration due to increased polarity .
- Piperazine-substituted analogs (e.g., compound 43) demonstrate higher molecular weights (~466 g/mol) and fluorine inclusion, which can enhance target affinity or pharmacokinetic profiles .
N-Substitution Effects :
Biological Activity
N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine, also referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 257.35 g/mol
- CAS Number : 121649-06-7
This compound features a tetrahydronaphthalene core substituted with a dimethoxyphenyl group, which is believed to contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism : The presence of the naphthalene moiety is associated with the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Case Study : In a study evaluating various naphthalene derivatives, compounds similar to this compound demonstrated IC values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various bacterial strains:
- Mechanism : The dimethoxyphenyl group enhances lipophilicity, facilitating membrane penetration and disrupting bacterial cell walls.
- Study Findings : In vitro tests revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Dimethoxy | Increases lipophilicity | Enhances membrane penetration |
| Tetrahydro | Improves binding affinity | Essential for anticancer activity |
| Phenyl | Critical for selectivity | Modulates interaction with target sites |
Pharmacokinetics and ADMET Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound:
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methoxy group placement) and detects diastereomers. For example, trans-4-substituted derivatives show distinct coupling constants (J = 4.0–4.6 Hz for H-4 protons) .
- HPLC with chiral columns : Resolves enantiomers using conditions like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 1.5 mL/min, achieving baseline separation (R >1.5) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C19H23NO2 for the target compound) with ppm-level accuracy .
How can computational methods predict the biological activity of this compound and its derivatives?
Q. Advanced
- Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding modes. For example, methoxy groups increase electron density on the phenyl ring, enhancing interactions with hydrophobic pockets .
- Molecular docking : Simulates binding to receptors (e.g., 5-HT2A) using software like AutoDock Vina. A study on similar compounds showed RMSD values <2.0 Å when compared to crystallographic data .
- Pharmacophore modeling : Identifies critical features (e.g., amine group, aromatic rings) for activity, guiding scaffold optimization .
What strategies are effective in resolving enantiomers during synthesis?
Q. Advanced
- Chiral auxiliaries : Use tert-butanesulfinamide to induce asymmetry, achieving diastereomeric excess >90% (e.g., in (SS)-6a derivatives) .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, as demonstrated for fluorinated analogs .
- Chiral chromatography : Semi-preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves racemates, with retention times varying by 1–3 minutes under isocratic conditions .
How do substituents like methoxy or nitro groups affect the compound’s pharmacokinetic properties?
Q. Advanced
- Methoxy groups : Increase metabolic stability by reducing cytochrome P450 oxidation (e.g., t1/2 increased from 2.1 to 4.8 h in rat liver microsomes) .
- Nitro groups : Improve membrane permeability (logD7.4 ~1.5 vs. 0.2 for unsubstituted analogs) but may introduce hepatotoxicity risks due to nitroreductase activation .
- Fluorine substitution : Enhances bioavailability (e.g., 5-fluoro analogs show 80% oral absorption in murine models) .
Methodological recommendation : Perform parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests early in optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
